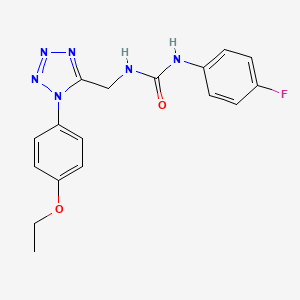

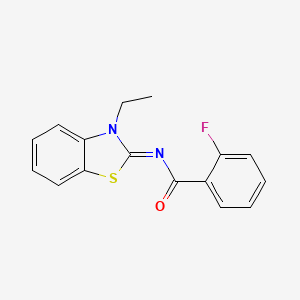

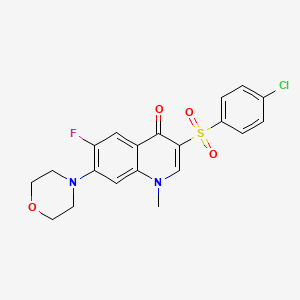

![molecular formula C12H14Br2N2O B3011724 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide CAS No. 2241142-11-8](/img/structure/B3011724.png)

5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” involves various strategies. For instance, the pyrrolidine ring, a common feature in these compounds, can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . Another approach involves the use of isocyanide reagents for the synthesis of midazolam drug and its analogues .Molecular Structure Analysis

The molecular structure of “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains an aminomethyl group attached to a phenyl group .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” are diverse. For instance, the AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid and aldehydes .Scientific Research Applications

- Organic Synthesis AMPPA-HBr serves as a reagent in the synthesis of several compounds. Notably, it has been used in the production of 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid.

- Catalysis AMPPA-HBr acts as a catalyst in various synthetic processes. For instance, it has been employed in the synthesis of 4-amino-3-methylbenzoic acid and 4-amino-2-methylbenzoic acid.

- Production of Various Compounds Beyond specific acids, AMPPA-HBr contributes to the production of diverse compounds. Examples include 4-amino-3-methylbenzoic acid, 4-amino-2-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid.

- Although not directly related to AMPPA-HBr, a derivative—1-(1,5-dimethyl-2-pyrrolecarbonitrile)-2-[2-methyl-5-(4-aminomethyl)phenyl-3-thienyl] perfluorocyclopentene—has been designed and studied for its optoelectronic properties .

- Synthesis Pathway The synthesis of AMPPA-HBr involves several steps: Reaction of [4-(aminomethyl)phenyl]phosphonic acid with hydrobromic acid to produce AMPPA-HBr.

- Properties AMPPA-HBr is a white crystalline solid with a molecular weight of 391.86 g/mol and a melting point of 76.5 °C.

Optoelectronic Properties

Future Directions

The future directions for “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” and similar compounds involve further exploration of their potential applications in the pharmaceutical and agrochemical industries . There’s also interest in the development of novel organic synthesis methods to solve the problems of traditional linker technology .

properties

IUPAC Name |

5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2BrH/c13-7-9-1-3-10(4-2-9)11-5-6-12(15)14-8-11;;/h1-6,8H,7,13H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXDZXHIDNDPGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CNC(=O)C=C2.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

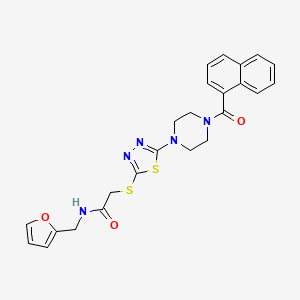

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)

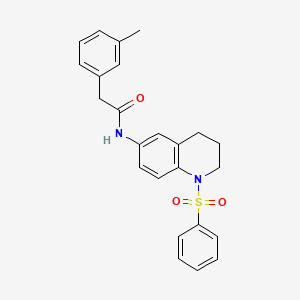

![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)